An In-depth Technical Guide to 3-(ethoxymethyl)-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(ethoxymethyl)-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-(ethoxymethyl)-1-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, structural elucidation, physicochemical properties, synthetic methodologies, and potential applications, with a focus on providing actionable insights for laboratory and research settings.
Introduction to the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents.[2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The ability of the pyrazole core to be readily functionalized at various positions allows for the fine-tuning of its biological activity and pharmacokinetic profile, making it a privileged structure in drug discovery.[1][4]
IUPAC Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 3-(ethoxymethyl)-1-methyl-1H-pyrazole . This name systematically describes its molecular architecture:
-
Pyrazole : The core is a five-membered aromatic ring with two adjacent nitrogen atoms. The "1H" designation specifies the position of the saturating hydrogen atom in the pyrazole ring, which is a standard convention.
-
1-methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1 of the pyrazole ring.
-
3-(ethoxymethyl) : An ethoxymethyl group (-CH₂OCH₂CH₃) is substituted at position 3 of the pyrazole ring.
The chemical structure is as follows:
Molecular Formula: C₇H₁₂N₂O
Canonical SMILES: CCOCC1=CN(N=C1)C
Structural Visualization
For clarity, the two-dimensional chemical structure of 3-(ethoxymethyl)-1-methyl-1H-pyrazole is presented below.
Caption: 2D structure of 3-(ethoxymethyl)-1-methyl-1H-pyrazole.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 140.18 g/mol |
| Molecular Formula | C₇H₁₂N₂O |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated. |
| Appearance | Likely a colorless to pale yellow liquid at room temperature. |
Synthesis Methodology
The synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole can be approached through several established methods for pyrazole ring formation. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 3-(ethoxymethyl)-1-methyl-1H-pyrazole is outlined below. The target molecule can be disconnected to reveal key starting materials: methylhydrazine and a functionalized 1,3-dicarbonyl equivalent.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol
The following is a detailed, step-by-step protocol for the laboratory synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole. This protocol is based on well-established pyrazole synthesis methodologies.[5]
Step 1: Preparation of the 1,3-Dicarbonyl Equivalent
The key precursor, an ethoxymethyl-substituted 1,3-dicarbonyl compound, can be prepared from readily available starting materials. For instance, the reaction of ethyl acetoacetate with a suitable ethoxymethylating agent under basic conditions would yield the desired intermediate.
Step 2: Cyclocondensation Reaction
-
To a solution of the 1,3-dicarbonyl equivalent (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(ethoxymethyl)-1-methyl-1H-pyrazole.
Synthetic Workflow Diagram
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 3-(ethoxymethyl)-1-methyl-1H-pyrazole.
Potential Applications in Drug Development
The structural motifs present in 3-(ethoxymethyl)-1-methyl-1H-pyrazole suggest its potential utility in several areas of drug discovery. The pyrazole core is a well-established pharmacophore, and the ethoxymethyl substituent can influence the compound's solubility, lipophilicity, and metabolic stability.
-
Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer properties, acting on various targets such as kinases and tubulin.[1] The specific substitution pattern of the target molecule could confer novel inhibitory activities.
-
Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Further investigation into the anti-inflammatory potential of this compound is warranted.
-
Agrochemicals: Pyrazole derivatives are also utilized in the development of pesticides and herbicides.[3]
Conclusion
This technical guide has provided a detailed overview of 3-(ethoxymethyl)-1-methyl-1H-pyrazole, from its fundamental chemical identity to its potential applications in scientific research. While this specific derivative may not be extensively documented, the principles of pyrazole chemistry provide a solid foundation for its synthesis and for predicting its properties. The proposed synthetic protocol offers a practical starting point for researchers aiming to explore the potential of this and related compounds in their respective fields. The versatility of the pyrazole scaffold ensures that novel derivatives like 3-(ethoxymethyl)-1-methyl-1H-pyrazole will continue to be of significant interest in the pursuit of new therapeutic agents and other valuable chemical entities.
References
-
PubChem. 3-Ethyl-1-methyl-1H-pyrazole. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
PubChem. 5-ethoxy-3-methyl-1H-pyrazole. [Link]
-
NIST WebBook. 1H-Pyrazole, 3-methyl-. [Link]
-
PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
AWS. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. [Link]
-
PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
-
Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]
-
Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]
-
Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epj-conferences.org [epj-conferences.org]
- 3. royal-chem.com [royal-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
